![molecular formula C10H18N2O4 B14622469 3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid) CAS No. 58657-68-4](/img/structure/B14622469.png)
3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid): is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazenediyl group (N=N) linking two 3-methylbutanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) typically involves the following steps:
Formation of the Diazenediyl Linkage: The diazenediyl group can be introduced through the reaction of appropriate precursors under controlled conditions. This often involves the use of diazonium salts and coupling agents.
Attachment of 3-Methylbutanoic Acid Moieties: The 3-methylbutanoic acid groups are then attached to the diazenediyl linkage through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Common methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
化学反応の分析
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the diazenediyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
類似化合物との比較
Similar Compounds
3-Methylbutanoic Acid: A simpler analog with a single 3-methylbutanoic acid moiety.
Diazenediyl Compounds: Other compounds containing the diazenediyl group, such as azobenzene derivatives.
Uniqueness
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) is unique due to its dual 3-methylbutanoic acid groups linked by a diazenediyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific reactivity and applications not observed in simpler analogs.
特性
CAS番号 |
58657-68-4 |
|---|---|
分子式 |
C10H18N2O4 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-[(1-carboxy-2-methylpropan-2-yl)diazenyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,5-7(13)14)11-12-10(3,4)6-8(15)16/h5-6H2,1-4H3,(H,13,14)(H,15,16) |
InChIキー |
KWNFRNNOAFUUSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)O)N=NC(C)(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
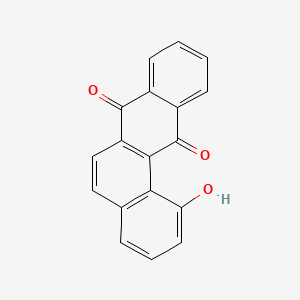

methanone](/img/structure/B14622427.png)
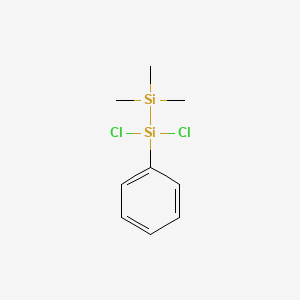
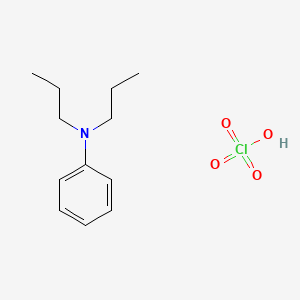
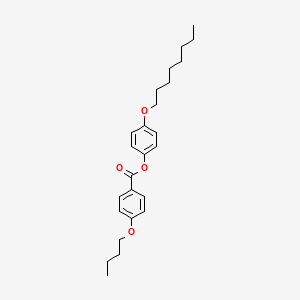
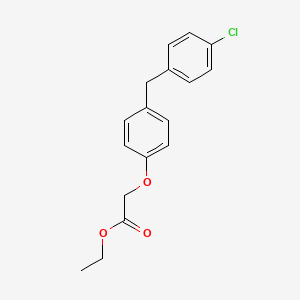
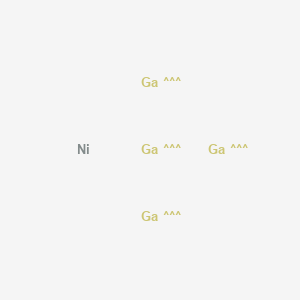
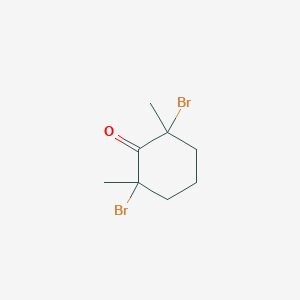
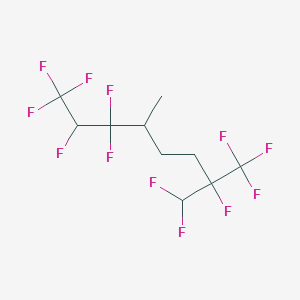
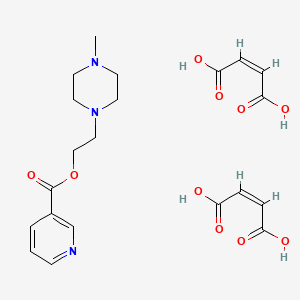
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
